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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of T-1105, a promising
antiviral candidate, against established antiviral drugs. The data presented here, derived from
in vitro studies, is intended to assist researchers in evaluating its potential for further
development. The focus is on its efficacy in primary human cells, which more closely mimic the
physiological conditions of a natural infection compared to immortalized cell lines.

Executive Summary

T-1105, a non-fluorinated analogue of Favipiravir (T-705), demonstrates potent antiviral activity
against a range of RNA viruses. Like its counterpart, T-1105 functions as a prodrug, being
metabolized intracellularly to its active triphosphate form, T-1105-RTP. This active metabolite
acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the
termination of viral replication. This guide compares the antiviral efficacy of T-1105 with that of
Remdesivir, another RdARp inhibitor, and Oseltamivir, a neuraminidase inhibitor.

Comparative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic
concentration (CC50) of T-1105's analogue Favipiravir, Remdesivir, and Oseltamivir against
influenza virus in relevant cell models. While specific data for T-1105 in primary human
bronchial epithelial cells for influenza is not readily available in the reviewed literature, the data
for its close analogue, Favipiravir, provides a valuable benchmark.
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Table 1: Antiviral Efficacy (EC50) Against Influenza Virus

Compound Virus Strain Cell Type EC50 (pM) Citation
Favipiravir (T- Influenza A

MDCK 0.19 - 22.48 [1]
705) (HIN1)

Primary Human »
Not specified for

Remdesivir Not specified Airway Epithelial
Influenza
Cells
_ 0.0348
Primary Human )
o Influenza A i (prophylactic),
Oseltamivir Bronchial [2]
(HIN1) o 0.172 (post-
Epithelial Cells ) )
infection)
Table 2: Cytotoxicity (CC50)
Compound Cell Type CC50 (pM) Citation
Favipiravir (T-705) MDCK > 2000 [3]
Remdesivir Not specified Not specified
Oseltamivir Not specified Not specified

Mechanism of Action

The primary mechanism of action for T-1105 and Favipiravir is the inhibition of the viral RNA-
dependent RNA polymerase (RdRp). In contrast, Oseltamivir inhibits the viral neuraminidase,
an enzyme crucial for the release of newly formed viral particles from infected cells.
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Figure 1. Mechanisms of Action for T-1105/Favipiravir and Oseltamivir
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Caption: Mechanisms of Action for T-1105/Favipiravir and Oseltamivir.

Experimental Protocols

The following are generalized protocols for standard antiviral assays that can be adapted for
the evaluation of T-1105 in primary human bronchial epithelial cells.

Plague Reduction Assay

This assay measures the ability of a compound to reduce the number of plagues (zones of cell
death) formed by a virus in a cell monolayer.

o Cell Seeding: Plate primary human bronchial epithelial cells in 12-well plates at a density that
ensures a confluent monolayer on the day of infection.
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Virus Dilution: Prepare serial dilutions of the influenza virus stock in an appropriate infection
medium. The target dilution should produce 50-100 plaques per well in the virus control
wells.[4]

Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with
200 pL of the virus dilution for 1 hour at 37°C, allowing for viral adsorption.[4]

Compound Treatment: During virus adsorption, prepare serial dilutions of T-1105 and
comparator drugs.

Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid
medium (e.g., containing Avicel or agarose) mixed with the respective drug concentrations.

[4][5]

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plagues
are visible.[4]

Staining and Counting: Fix the cells with a formaldehyde solution and stain with crystal violet.
Count the number of plaques in each well.[4]

Data Analysis: The EC50 value is calculated as the concentration of the compound that
reduces the number of plagues by 50% compared to the virus control.
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Figure 2. Plague Reduction Assay Workflow
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Caption: Plaque Reduction Assay Workflow.
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Viral Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence
of an antiviral compound.

o Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol.

o Compound Treatment: After viral adsorption, remove the inoculum and add fresh medium
containing serial dilutions of the test compounds.[6]

 Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

e Harvesting Supernatant: At the end of the incubation period, collect the cell culture
supernatants, which contain the progeny virus.

 Virus Titeration: Determine the viral titer in the harvested supernatants using a standard
plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell
monolayers.[6]

» Data Analysis: The EC50 value is the concentration of the compound that reduces the viral
yield by 50% compared to the virus control.

Conclusion

T-1105, a structural analogue of Favipiravir, holds significant promise as a broad-spectrum
antiviral agent. Its mechanism of action, targeting the viral RNA-dependent RNA polymerase, is
a validated strategy for antiviral drug development. The comparative data presented in this
guide, alongside the detailed experimental protocols, provide a framework for the further
evaluation of T-1105's antiviral activity in primary human cell models. Further studies are
warranted to determine the specific EC50 of T-1105 against various influenza strains in primary
human bronchial epithelial cells to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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